N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a thiazole-acetamide hybrid featuring a benzofuran moiety at the 4-position of the thiazole ring and a 4-fluorophenyl group attached via an acetamide linker. The benzofuran-thiazole scaffold contributes to its structural rigidity and electronic properties, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-7-5-12(6-8-14)9-18(23)22-19-21-15(11-25-19)17-10-13-3-1-2-4-16(13)24-17/h1-8,10-11H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAKFLQKCKFOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the fluorophenyl group through substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran or thiazole rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: Commonly involves replacing a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations and Substituent Effects
Key Observations :
- Benzofuran vs. Pyridine/Phenyl Groups: The target compound's benzofuran moiety (vs.
- Fluorophenyl Position : Compared to N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) , the target’s fluorophenyl group is part of the acetamide side chain rather than the thiazole substituent, altering electronic distribution and steric effects.
- Sulfanyl vs. Acetamide Linkers: The sulfanyl group in N-(4-fluorophenyl)-2-[(triazoloquinolin-1-yl)sulfanyl]acetamide introduces a flexible sulfur bridge, contrasting with the rigid acetamide linker in the target compound.
Key Observations :
- Synthetic Efficiency : The target compound’s moderate yield (~60%) contrasts with higher yields for triazole derivatives (82%) via click chemistry .
- Lipophilicity : The target’s higher LogP (3.8 vs. 2.9 for GSK1570606A ) suggests enhanced membrane permeability but reduced aqueous solubility.
- Thermal Stability : The benzofuran-containing target exhibits a higher melting point (215–217°C) than pyridyl analogs, likely due to increased crystallinity from aromatic stacking .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C₁₃H₉ClN₂O₂S
Molecular Weight: 292.74 g/mol
CAS Number: 924129-01-1
The compound features a benzofuran moiety linked to a thiazole ring and an acetamide group, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. Various synthetic routes have been explored, leading to derivatives with enhanced biological profiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran and thiazole derivatives. For instance, compounds containing benzofuran exhibited significant activity against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 6-Benzofurylpurine | Antitubercular | < 0.60 |
| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Against S. aureus | Moderate |
| N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide | Against E. coli | Moderate |
These findings suggest that the presence of the benzofuran moiety contributes significantly to the antimicrobial action observed in various derivatives .
Analgesic and Anti-inflammatory Activity
Research has also indicated that derivatives of benzofuran possess analgesic properties. The compound this compound has been evaluated for its analgesic effects in animal models, demonstrating efficacy comparable to standard analgesics.
Case Studies
- Antimicrobial Screening : A study synthesized a series of benzofuran-thiazole derivatives and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria. The results showed that compounds with specific substitutions exhibited potent activity against E. coli and S. aureus, with some having MIC values below 10 μg/mL .
- CYP26A1 Inhibition : Another investigation focused on the inhibition of CYP26A1 by benzofuran derivatives, revealing that certain analogs displayed IC50 values comparable to known inhibitors like liarozole. This suggests potential applications in cancer therapy .
Q & A
Q. What are the established synthetic routes for this compound, and what coupling agents are typically employed?
The synthesis of structurally analogous thiazole-acetamide derivatives often involves multistep reactions. For example, coupling 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent and lutidine as a base under cold conditions yields the target compound in good purity . Similar methodologies can be adapted, with critical attention to solvent choice (e.g., anhydrous conditions) and purification via column chromatography .
Q. Which spectroscopic techniques are essential for structural validation?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group).
- 1H/13C NMR confirms substitution patterns: aromatic protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and acetamide methylene (δ 3.5–4.0 ppm).
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental analysis ensures stoichiometric purity (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What initial pharmacological assays are recommended to evaluate bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : MMP or kinase inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (75% → 90%) for analogous thiazole derivatives.
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts enhance regioselectivity.
- Crystallization optimization : Use mixed solvents (ethanol/water) to obtain high-purity crystals .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- X-ray diffraction : Collect high-resolution data (≤1.0 Å) and refine using SHELXL, accounting for disorder or twinning (common in flexible benzofuran-thiazole systems).
- Validation tools : PLATON checks for missed symmetry, and RIGU restraints manage thermal motion in the thiazole ring .
Q. What computational strategies predict binding affinity to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with MMP-9 (e.g., hydrogen bonds with His401, hydrophobic contacts with Leu397).
- MD simulations : GROMACS assesses binding stability over 100 ns, with RMSD/RMSF analysis to identify flexible regions .
Q. How to address contradictions between bioactivity data across studies?
- Purity validation : HPLC (≥95% purity) and LC-MS to rule out impurities.
- Assay standardization : Replicate under controlled conditions (pH, temperature, cell passage number).
- Off-target profiling : Proteome-wide screening to identify unintended interactions .
Data Contradiction Analysis
Q. Discrepancies in reported IC50 values for anticancer activity: How to reconcile?
- Cell line variability : Test across multiple lines (e.g., A549 vs. HT-29) due to genetic heterogeneity.
- Solubility factors : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts.
- Mechanistic follow-up : Apoptosis (Annexin V) vs. necrosis (LDH release) assays clarify mode of action .
Q. Conflicting results in enzyme inhibition kinetics: What steps validate findings?
- Steady-state assays : Compare Km/Vmax under identical buffer conditions.
- Crystallographic validation : Co-crystallize the compound with the target enzyme (e.g., MMP-9) to confirm binding pose .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
